molecular formula C14H16Cl2N2S B1528638 Tert-butyl({[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]methyl})amine CAS No. 1282775-94-3

Tert-butyl({[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]methyl})amine

Cat. No.: B1528638
CAS No.: 1282775-94-3
M. Wt: 315.3 g/mol
InChI Key: YCTCIZMJRKETBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl({[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]methyl})amine is a complex organic compound that features a tert-butyl group attached to a thiazole ring, which is further substituted with a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl({[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]methyl})amine typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and a halogenated ketone. The dichlorophenyl group is introduced via a nucleophilic substitution reaction, and the tert-butyl group is added through an alkylation reaction using tert-butyl bromide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are selected to facilitate the reactions and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl({[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

Tert-butyl({[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]methyl})amine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: The compound is explored for its use in the development of novel polymers and materials with specific electronic properties.

    Biological Studies: It is used as a probe to study enzyme interactions and receptor binding in biochemical assays.

Mechanism of Action

The mechanism of action of Tert-butyl({[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group enhances binding affinity through hydrophobic interactions, while the thiazole ring can participate in hydrogen bonding and π-π stacking interactions. These interactions modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl({[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methyl})amine
  • Tert-butyl({[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]methyl})amine
  • Tert-butyl({[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]methyl})amine

Uniqueness

Tert-butyl({[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]methyl})amine is unique due to the specific positioning of the dichlorophenyl group, which influences its chemical reactivity and biological activity. The presence of two chlorine atoms at the 2 and 5 positions of the phenyl ring enhances its electron-withdrawing properties, making it distinct from other similar compounds.

Biological Activity

Tert-butyl({[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]methyl})amine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a thiazole ring , which is further substituted with a dichlorophenyl group . This unique structure contributes to its biological activity and reactivity.

  • CAS Number : 1282775-94-3
  • Molecular Weight : 315.3 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The following mechanisms are noted:

  • Binding Affinity : The dichlorophenyl group enhances binding affinity through hydrophobic interactions.
  • Hydrogen Bonding : The thiazole ring can participate in hydrogen bonding and π-π stacking interactions with target proteins.
  • Modulation of Protein Activity : These interactions can modulate the activity of various proteins, leading to observed biological effects.

Antimicrobial Properties

Research indicates that compounds containing thiazole moieties often exhibit antimicrobial activity. This compound has been studied for its potential as an antimicrobial agent.

Antitumor Activity

The compound has shown promise in antitumor studies. A comparative analysis with similar compounds revealed significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) suggests that the presence of the thiazole ring is critical for its cytotoxic activity.

CompoundIC50 (µg/mL)Activity
This compound1.61 ± 1.92Antitumor
Similar Thiazole Compound A1.98 ± 1.22Antitumor
Similar Thiazole Compound B23.30 ± 0.35Moderate Activity

Anti-inflammatory Properties

The compound is also being investigated for its anti-inflammatory effects. Initial studies suggest it may inhibit pro-inflammatory cytokines, although further research is needed to confirm these findings.

Case Studies and Research Findings

  • Study on Trypanosoma brucei : A study highlighted the development of thiazole derivatives that demonstrated significant potency against Trypanosoma brucei, suggesting that similar compounds like this compound could be explored for their efficacy against parasitic infections .
  • Antitumor Efficacy : In vitro studies have shown that thiazole derivatives exhibit varying degrees of cytotoxicity against cancer cell lines such as A-431 and HT29. The presence of electron-withdrawing groups like chlorine enhances their activity .
  • Mechanistic Insights : Mechanistic studies have indicated that the compound may act through multiple pathways, including enzyme inhibition and receptor modulation, which could explain its diverse biological activities .

Properties

IUPAC Name

N-[[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]methyl]-2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2N2S/c1-14(2,3)17-7-13-18-12(8-19-13)10-6-9(15)4-5-11(10)16/h4-6,8,17H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTCIZMJRKETBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1=NC(=CS1)C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl({[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]methyl})amine
Reactant of Route 2
Reactant of Route 2
Tert-butyl({[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]methyl})amine
Reactant of Route 3
Reactant of Route 3
Tert-butyl({[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]methyl})amine
Reactant of Route 4
Reactant of Route 4
Tert-butyl({[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]methyl})amine
Reactant of Route 5
Tert-butyl({[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]methyl})amine
Reactant of Route 6
Tert-butyl({[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]methyl})amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.